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Compound of Interest

Compound Name: 1,4-Bis(difluoromethyl)benzene

Cat. No.: B1349303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 1,4-
Bis(difluoromethyl)benzene (CAS No: 369-54-0), a fluorinated aromatic compound of interest
in chemical research and development. Due to the limited availability of public domain
spectroscopic data for this specific molecule, this guide also includes generalized experimental
protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analysis of similar aromatic and fluorinated compounds.

Spectroscopic Data Summary

The following tables summarize the known and unavailable spectroscopic data for 1,4-
Bis(difluoromethyl)benzene.

General Information

Property Value

Molecular Formula CsHeF4

Molecular Weight 178.13 g/mol
Exact Mass 178.04056284 Da

NMR Spectroscopy
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Detailed experimental NMR data for 1,4-Bis(difluoromethyl)benzene is not readily available
in public scientific databases. The following tables are provided as a template for expected
data.

IH NMR (Proton NMR)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in

public sources

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

Data not available in public sources

19F NMR (Fluorine-19 NMR)

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (9) Hz

Data not available in

public sources

Infrared (IR) Spectroscopy

While a record of an FTIR spectrum exists, the specific peak data is not publicly available.[1]

Assignment (Vibrational

Wavenumber (cm—?) Intensity Mode)
ode

Data not available in public

sources
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Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for 1,4-Bis(difluoromethyl)benzene is not
readily available in public sources.

m/z Relative Intensity (%) Assignment (Fragment)

Data not available in public

sources

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for
aromatic fluorinated compounds like 1,4-Bis(difluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, Acetone-de, DMSO-ds). The choice of solvent should be
based on the solubility of the analyte and should not have signals that overlap with the
expected signals of the sample.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
300 MHz or higher.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range for aromatic and benzylic protons
(typically 0-10 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
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o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected range for aromatic and aliphatic carbons
(typically 0-200 ppm).

o A larger number of scans is usually required due to the low natural abundance of 13C.
e 19F NMR Acquisition:

o Acquire a one-dimensional fluorine spectrum.

o Set the spectral width to an appropriate range for fluorinated organic compounds.

o Proton decoupling may be applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press it into a thin, transparent pellet.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. A Bruker Tensor 27
FT-IR or similar instrument is suitable.[1]

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background to produce the final
spectrum.

o Typically, spectra are recorded in the range of 4000-400 cm~1.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like 1,4-Bis(difluoromethyl)benzene, direct infusion or injection via Gas
Chromatography (GC-MS) is appropriate.

e |onization:

o Electron lonization (EI): This is a common technique for volatile organic compounds. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Chemical lonization (CI): A softer ionization technique that can be used to enhance the
molecular ion peak if it is weak or absent in the El spectrum.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1349303#spectroscopic-data-for-1-4-bis-
difluoromethyl-benzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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